![molecular formula C6H12N2 B1590701 1,4-Diazabiciclo[3.2.1]octano CAS No. 5167-08-8](/img/structure/B1590701.png)

1,4-Diazabiciclo[3.2.1]octano

Descripción general

Descripción

1,4-Diazabicyclo[3.2.1]octane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring system. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various chemical reactions. It is often used in organic synthesis and polymerization processes due to its ability to facilitate a wide range of chemical transformations.

Aplicaciones Científicas De Investigación

1,4-Diazabicyclo[3.2.1]octane has a wide range of scientific research applications, including:

Biology: The compound’s nucleophilicity makes it useful in biochemical studies, particularly in the synthesis of biologically active molecules.

Medicine: It is employed in the development of pharmaceuticals, where its unique structure can be leveraged to create novel therapeutic agents.

Mecanismo De Acción

Target of Action

1,4-Diazabicyclo[3.2.1]octane is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The primary targets of 1,4-Diazabicyclo[3.2.1]octane are organic compounds that require a catalyst for their reactions .

Mode of Action

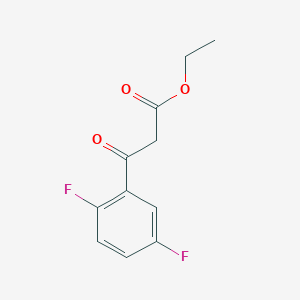

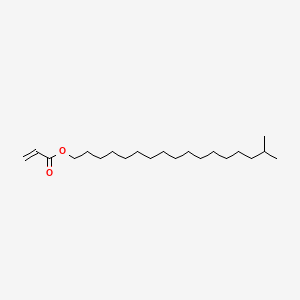

1,4-Diazabicyclo[3.2.1]octane interacts with its targets by acting as a catalyst in various chemical reactions . For example, it has been used as a catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also promotes the Morita–Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .

Biochemical Pathways

The biochemical pathways affected by 1,4-Diazabicyclo[3.2.1]octane are those involved in the synthesis of organic compounds . For instance, it has been used in the synthesis of natural products via 1,3-dipolar cycloaddition reactions with alkenes . It has also been used in the synthesis of novel tricyclic fused lactone-lactam systems .

Result of Action

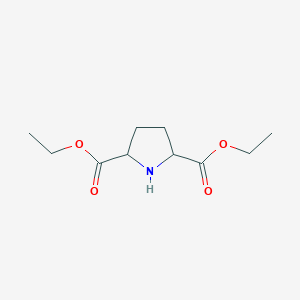

The result of 1,4-Diazabicyclo[3.2.1]octane’s action is the facilitation of chemical reactions, leading to the formation of desired organic compounds . For example, it has been used to produce ethyl 8-methyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carboxylate . It has also been used in the synthesis of novel tricyclic fused lactone-lactam systems .

Action Environment

The action, efficacy, and stability of 1,4-Diazabicyclo[3.2.1]octane are influenced by various environmental factors. These include the specific reaction conditions, such as temperature and the presence of other reactants . For instance, the reaction of 1,4-Diazabicyclo[3.2.1]octane with acrylate and acrylic acid derivatives was found to yield a 3,8-diazabicyclo[3.2.1]octane in 51−73% yield .

Análisis Bioquímico

Biochemical Properties

1,4-Diazabicyclo[3.2.1]octane is known to be a highly nucleophilic tertiary amine base . It has been used as a catalyst and reagent in polymerization and organic synthesis . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules

Molecular Mechanism

It is known to be a highly nucleophilic tertiary amine base, which suggests it could interact with various biomolecules through binding interactions

Temporal Effects in Laboratory Settings

1,4-Diazabicyclo[3.2.1]octane is known to be a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cycloaddition of 3-oxidopyraziniums with acrylate and acrylic acid derivatives. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate, as well as with methyl crotonate, yields 1,4-diazabicyclo[3.2.1]octane in 51-73% yield .

Industrial Production Methods

In industrial settings, 1,4-diazabicyclo[3.2.1]octane is typically produced through the catalytic activity of K-TS-1 zeolite catalyst. The process involves the reaction of ethylenediamine over the K-TS-1 catalyst in a fixed-bed catalytic reactor . This method allows for efficient and scalable production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Due to its high nucleophilicity, it can participate in nucleophilic substitution reactions.

Cycloaddition: It can undergo cycloaddition reactions with alkenes and other unsaturated compounds.

Isomerization and Rearrangement: The compound can facilitate isomerization and rearrangement reactions, such as the Wagner-Meerwein rearrangement.

Common Reagents and Conditions

Common reagents used in reactions with 1,4-diazabicyclo[3.2.1]octane include acrylates, acrylic acids, and various alkyl halides. Reaction conditions often involve moderate temperatures and the presence of a suitable solvent, such as dichloromethane or dimethyl sulfoxide .

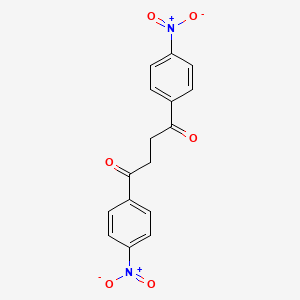

Major Products Formed

The major products formed from reactions involving 1,4-diazabicyclo[3.2.1]octane include various bicyclic and tricyclic compounds, such as 2,5-diazabicyclo[2.2.2]octane and tricyclic lactone-lactam systems .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1,4-diazabicyclo[3.2.1]octane include:

1,4-Diazabicyclo[2.2.2]octane:

Quinuclidine: This compound is structurally similar but has one of the nitrogen atoms replaced by a carbon atom.

Tropane: Another bicyclic compound with a similar framework but different functional groups.

Uniqueness

1,4-Diazabicyclo[3.2.1]octane is unique due to its specific ring size and the presence of two nitrogen atoms, which confer high nucleophilicity and basicity. This makes it particularly effective as a catalyst and reagent in various chemical reactions, distinguishing it from other similar compounds .

Propiedades

IUPAC Name |

1,4-diazabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-8-4-2-7-6(1)5-8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCAEEFYFFBAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCNC1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494984 | |

| Record name | 1,4-Diazabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5167-08-8 | |

| Record name | 1,4-Diazabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

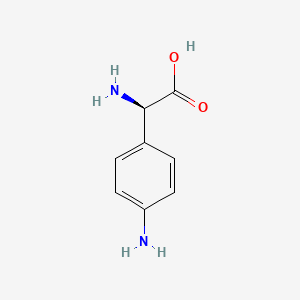

A: Research indicates that 1,4-Diazabicyclo[3.2.1]octane derivatives exhibit potent microfilaricidal activity, particularly against Litomosoides carinii in gerbil models []. Crucially, the structure-activity relationship studies reveal that an axial conformation of the alkyl substituent, mimicking the equatorial N-methyl group of diethylcarbamazine (DEC), is crucial for high activity []. This suggests that mimicking specific structural features of DEC within the 1,4-Diazabicyclo[3.2.1]octane scaffold can contribute to enhanced antifilarial activity.

A: Studies have demonstrated that certain 1,4-Diazabicyclo[3.2.1]octane derivatives act as cholinergic ligands at nicotinic acetylcholine receptors []. This interaction suggests their potential as modulators of both these receptors and monoamine transporters, opening avenues for investigating their therapeutic potential in conditions related to the central nervous system, smooth muscle contraction, endocrine function, neurodegenerative disorders, inflammation, pain, and substance withdrawal symptoms [].

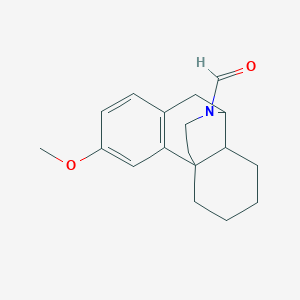

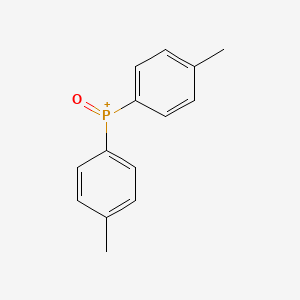

A: Research highlights the successful synthesis of benzo[b]-1,4-diazabicyclo[3.2.1]octane [, ]. This synthesis is particularly noteworthy as it results in a molecule containing a unique \ddot N–C(sp2) single bond []. Furthermore, investigations into the synthesis of (±)-TAN1251A, a complex molecule containing the 1,4-Diazabicyclo[3.2.1]octane moiety, have explored novel palladium-catalyzed [3+2] cycloadditions of sulfinimines to form methylene pyrrolidines []. While facing challenges in achieving the complete synthesis of (±)-TAN1251A, this research underscores the potential of utilizing 1,4-Diazabicyclo[3.2.1]octane as a scaffold for developing more complex molecules [].

A: A comprehensive study employed a combination of experimental and theoretical methods to investigate the molecular structure and interatomic interactions of the 1,4-Diazabicyclo[3.2.1]octane parent ring system []. This approach involved analyzing its vibrational characteristics, providing valuable insights into its structural features and potential reactivity []. While specific details about the spectroscopic data weren't provided in the abstract, this highlights the use of such techniques for characterizing this bicyclic system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.